(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide
Description
The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by:
- Stereochemistry: (2E) configuration at the double bond.
- Substituents:
- A 2-chlorophenyl group on the acrylamide chain.
- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a 4-ethylbenzyl group attached to the nitrogen.
- Key Features: The sulfone moiety enhances polarity and metabolic stability, while the 4-ethylbenzyl group contributes to lipophilicity. The 2-chlorophenyl substituent may influence steric and electronic interactions in biological systems.
Properties
Molecular Formula |
C22H24ClNO3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C22H24ClNO3S/c1-2-17-7-9-18(10-8-17)15-24(20-13-14-28(26,27)16-20)22(25)12-11-19-5-3-4-6-21(19)23/h3-12,20H,2,13-16H2,1H3/b12-11+ |
InChI Key |
NYAWPUFAZRAMRT-VAWYXSNFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features several key structural components:
- Chlorophenyl group : Contributes to its lipophilicity and potential interactions with biological membranes.
- Tetrahydrothiophene moiety : Known for enhancing biological activity due to its sulfur content.
- Prop-2-enamide backbone : Facilitates various chemical reactions that may be biologically relevant.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the chlorophenyl group is often linked to increased efficacy against various pathogens. For instance, derivatives of chlorophenyl compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The ethylbenzyl component suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Potential
The tetrahydrothiophene ring has been associated with anticancer activity in various studies. Compounds containing this moiety have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, a study found that similar thieno[3,2-b]thiophene derivatives exhibited cytotoxic effects against several cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Enamide Backbone : Achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
- Introduction of the Benzyl Group : Benzylation can be performed using benzyl halides in the presence of a base.
- Incorporation of the Chlorophenyl Group : This step typically involves a substitution reaction to introduce the chlorophenyl moiety.
- Addition of the Dioxidotetrahydrothiophenyl Group : Accomplished through nucleophilic substitution involving a thiol derivative.
Research Findings and Case Studies
A variety of studies have explored the biological activities associated with similar compounds:
Predictive Models
Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activities based on structural characteristics. These models suggest that this compound may possess multiple therapeutic potentials, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes structural distinctions between the target compound and three analogs (see –3):
Pharmacological and Physicochemical Implications
a) Target Compound vs.
- Structural Differences :
- Functional Impact :
b) Target Compound vs.
- Structural Differences :
- Functional Impact: Fluorine’s electronegativity in may strengthen hydrogen bonding but reduce lipophilicity compared to chlorine.
c) Target Compound vs.
- Structural Differences: has a mono-substituted nitrogen (3-chloro-4-fluorophenyl) and a branched 4-(2-methylpropyl)phenyl chain. The target compound’s bis-alkylated nitrogen (sulfone + ethylbenzyl) may reduce metabolic oxidation compared to ’s aryl amine.
- The sulfone in the target compound improves stability against enzymatic degradation compared to ’s simpler structure.
Q & A
Q. Critical Parameters :
- Temperature Control : Below 10°C during amide coupling prevents epimerization.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
Advanced: How can computational methods predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases). The chlorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets .
- QSAR Modeling : Parameters like logP (lipophilicity) and topological polar surface area (TPSA) correlate with membrane permeability. For this compound, TPSA ≈ 90 Ų suggests moderate blood-brain barrier penetration .
- MD Simulations : GROMACS assesses stability in aqueous environments, revealing the sulfone group’s role in solvation .
Basic: What spectroscopic techniques characterize the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures (R-factor < 0.05) .
- NMR :
- ¹H NMR : Doublets at δ 6.8–7.4 ppm confirm the (2E)-enamide configuration.
- ¹³C NMR : Peaks at 165–170 ppm indicate the amide carbonyl .
- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (C=O) and 1120 cm⁻¹ (S=O) validate functional groups .
Advanced: What strategies mitigate racemization during enamide synthesis?
Methodological Answer:
- Low-Temperature Conditions : Conducting reactions below 10°C reduces thermal epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity (>90% ee) .
- Kinetic Control : Short reaction times (≤2 hrs) and non-basic conditions (e.g., DCC instead of NaH) minimize equilibration .
Basic: How does the chlorophenyl group influence physicochemical properties compared to analogs?
Q. Comparative Analysis :
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2-Chlorophenyl | 3.8 | 0.15 (DMSO) | 148–150 |
| 3-Nitrophenyl | 4.1 | 0.08 (DMSO) | 162–164 |
| 4-Methoxyphenyl | 2.9 | 0.45 (DMSO) | 132–134 |
Key Insight : The 2-chlorophenyl group balances lipophilicity (logP ~3.8) and solubility, making it preferable for in vitro assays .
Advanced: What crystallography challenges arise, and how can solvent selection improve crystal quality?
Methodological Answer:
- Challenges :
- Optimization :
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Step 1 : Remove unreacted amines via acid-base extraction (1M HCl wash).
- Step 2 : Column chromatography (silica gel, 60:40 ethyl acetate/hexane) isolates the product (Rf = 0.35).
- Step 3 : Recrystallize from ethanol/water (70:30) at −20°C for 24 hrs to achieve >99% purity .
Advanced: How do steric effects from the tetrahydrothiophene dioxide moiety impact biological interactions?
Methodological Answer:
- Steric Hindrance : The sulfone group’s rigid conformation limits access to flat binding pockets (e.g., COX-2), reducing affinity by ~30% compared to non-sulfonated analogs .
- Strategies :
- Bioisosteric Replacement : Substitute with a piperazine dioxide ring to reduce bulk while retaining H-bonding capacity .
- Protease Targets : Prioritize enzymes with deep active sites (e.g., HIV-1 protease) to exploit steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
